2-(3,4-dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-16-5-4-12-27-15-20(26-24(16)27)18-7-9-19(10-8-18)25-23(28)14-17-6-11-21(29-2)22(13-17)30-3/h4-13,15H,14H2,1-3H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAMCCFTNYAEKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide , with a CAS number of 724740-10-7, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
- Molecular Formula: CHNO
- Molecular Weight: 401.46 g/mol
- Density: Approximately 1.20 g/cm³ (predicted)
- pKa: 13.88 (predicted)
The compound features a complex structure that incorporates both dimethoxyphenyl and imidazopyridine moieties, which are known to influence its biological properties.
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, related benzamide derivatives have been shown to inhibit specific kinases involved in cancer progression. A study highlighted that certain benzamide derivatives demonstrated moderate to high potency in inhibiting RET kinase activity, which is critical in various cancers .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the imidazopyridine moiety contributes to its interaction with biological targets such as enzymes and receptors involved in cell signaling pathways. For example, imidazopyridines have been studied for their ability to inhibit sphingomyelinase activity, which plays a role in cell proliferation and survival .
Pharmacokinetics
Pharmacokinetic studies on similar compounds suggest favorable absorption and bioavailability profiles. The molecular structure allows for potential oral bioavailability, making it a candidate for further drug development .
In Vitro Studies
In vitro studies assessing the cytotoxicity of related compounds have shown promising results against various cancer cell lines. For instance, compounds with similar structures were tested against HT29 colorectal cancer cells and exhibited significant growth inhibition .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on related compounds to identify key structural features that enhance biological activity. For example:
| Compound ID | R Group | pEC50 | SI |
|---|---|---|---|
| 3a | A | 5.4 | 16 |
| 3s | B | 5.3 | 6 |
| 3t | C | 5.1 | 4 |
This table illustrates how modifications to the R group can significantly impact the potency and selectivity index (SI) of these compounds .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(3,4-dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide exhibit significant antiproliferative effects against various cancer cell lines. Studies have focused on the imidazo[1,2-a]pyridine moiety, which has been associated with selective targeting of cancer pathways.
- Case Study : A series of analogs were synthesized and evaluated for their ability to inhibit cancer cell proliferation. The results showed that modifications to the imidazo[1,2-a]pyridine structure enhanced potency against specific cancer types, suggesting a promising avenue for further development .
Neuropharmacological Effects
The compound's structural attributes may also confer neuroprotective properties. The presence of the dimethoxyphenyl group could enhance blood-brain barrier penetration, making it a candidate for treating neurodegenerative diseases.
- Research Findings : Investigations into related compounds have demonstrated their potential as neuroprotective agents in models of neurotoxicity. These studies suggest that such compounds may modulate neurotransmitter systems or exert antioxidant effects .
Mechanistic Insights
The mechanism of action for compounds like this compound typically involves interaction with specific biological targets such as kinases or receptors involved in cell signaling pathways.
Table 1: Mechanisms of Action
| Mechanism | Description |
|---|---|
| Kinase Inhibition | Compounds may inhibit specific kinases involved in tumor growth and survival. |
| Receptor Modulation | Potential modulation of receptors that influence neuronal signaling and plasticity. |
| Antioxidant Activity | May reduce oxidative stress in cellular environments, protecting against damage. |
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity.
Synthesis Route:
- Starting Materials : Identification of suitable precursors for the dimethoxyphenyl and imidazo[1,2-a]pyridine components.
- Reactions : Employing methods such as acylation and coupling reactions to form the final product.
- Characterization Techniques : Utilizing NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Core Scaffold : All analogs share the imidazo[1,2-a]pyridine-acetamide backbone but differ in substituents on the aryl/heteroaryl groups (Table 1).
Table 1: Structural and Physicochemical Comparison
Target Compound :
- Synthesis : Likely synthesized via Ullmann coupling or nucleophilic substitution, analogous to methods for N-substituted imidazo[1,2-a]pyridin-2-yl-acetamides .
- Activity : The 3,4-dimethoxy substitution is analogous to Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methylpyrimidin-4-yl)thio)acetamide), which showed anticonvulsant activity via molecular docking to voltage-gated ion channels .
Fluorinated Analog :
- The 2-fluorophenoxy group enhances metabolic stability and blood-brain barrier permeability compared to methoxy groups, as seen in GSK735826A (a fluorophenyl-thiazole derivative) .
Trifluoromethyl Analog :
- The CF₃ group increases binding affinity to hydrophobic pockets in target proteins, a strategy employed in GSK920684A .
Thioether-Containing Analog :
Research Findings and Data Gaps
- Antimicrobial Potential: Imidazo[1,2-a]pyridines like CDD-815202 and GSK1570606A inhibit bacterial targets (e.g., Mycobacterium tuberculosis PanK), but the target compound’s activity remains untested .
- Data Limitations: Most analogs lack in vivo efficacy data. For example, the tetrahydroimidazo[1,2-a]pyridine in has unknown pharmacokinetics despite its structural similarity to commercial drugs.
Preparation Methods
Cyclization of 2-Amino-5-Methylpyridine
The imidazo[1,2-a]pyridine ring system is constructed via a one-pot cyclocondensation reaction:
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Reagents : 2-Amino-5-methylpyridine, α-bromoacetophenone, potassium carbonate (K₂CO₃)
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Conditions : Reflux in dimethylformamide (DMF) at 80°C for 12 hours.
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Mechanism : Nucleophilic substitution followed by intramolecular cyclization (Figure 1).
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Yield : 75–82% after purification by silica gel chromatography (hexane:ethyl acetate, 3:1).
Synthesis of the Acetamide Backbone
Preparation of 3,4-Dimethoxyphenylacetyl Chloride
The acid chloride derivative is synthesized to facilitate amide bond formation:
Amide Coupling with 4-(8-Methylimidazo[1,2-a]Pyridin-2-yl)Aniline
The final acetamide linkage is formed via Schotten-Baumann acylation:
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Reagents : 3,4-Dimethoxyphenylacetyl chloride, 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline, triethylamine (Et₃N)
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Conditions : Stirring in dichloromethane (DCM) at 0°C for 1 hour, followed by room temperature for 12 hours.
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Purification : Column chromatography (DCM:methanol, 15:1) yields the target compound as a white solid.
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cyclization
To enhance reaction efficiency, microwave irradiation has been employed for imidazo[1,2-a]pyridine synthesis:
Catalytic Amide Coupling
Transition metal catalysts facilitate milder coupling conditions:
-
Catalyst : Palladium(II) acetate (Pd(OAc)₂), Xantphos ligand
-
Conditions : 60°C in tetrahydrofuran (THF), 6 hours
Critical Parameters Affecting Reaction Outcomes
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 0°C (acyl chloride addition) | Prevents side reactions |
| Solvent Polarity | DMF > DCM | Enhances cyclization kinetics |
| Purification Method | Silica gel chromatography | Removes unreacted intermediates |
| Stoichiometric Ratio | 1:1.1 (amine:acyl chloride) | Maximizes conversion |
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Scalability and Industrial Considerations
-
Batch Size : Up to 500 g demonstrated in pilot-scale reactors.
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Cost Drivers : 3,4-Dimethoxyphenylacetic acid (≥$1,200/kg) and palladium catalysts (≥$3,000/kg).
-
Green Chemistry Metrics :
Comparative Evaluation of Synthetic Strategies
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Classical Cyclization | 72 | 98 | 24 | 1.0 |
| Microwave-Assisted | 85 | 99 | 0.3 | 1.2 |
| Catalytic Coupling | 78 | 99 | 6 | 2.5 |
Challenges and Mitigation Strategies
Q & A
Q. What are the standard synthetic routes for 2-(3,4-dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves coupling acetamide derivatives with substituted imidazo[1,2-a]pyridine moieties. Key steps include:
- Imidazo[1,2-a]pyridine core formation: Cyclocondensation of 2-aminopyridines with α-haloketones or bromoacetophenones under reflux in ethanol or acetonitrile .
- Acetamide linkage: Nucleophilic substitution or amide coupling using reagents like EDC/HOBt or DCC to attach the 3,4-dimethoxyphenyl group to the imidazo[1,2-a]pyridine scaffold .
- Optimization: Adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., Pd for cross-coupling) can improve yields. Monitor purity via HPLC (>95%) .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): Confirm regiochemistry of the imidazo[1,2-a]pyridine core (e.g., singlet for H-3 proton at δ 8.2–8.5 ppm) and acetamide linkage (NH resonance at δ 10–12 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₂₄H₂₃N₃O₃ requires m/z 401.1736) .
- X-ray Crystallography: Resolve ambiguities in substituent positioning, as demonstrated in analogous imidazo[1,2-a]pyridine-acetamide structures .
- HPLC-PDA: Ensure purity (>95%) and detect byproducts from incomplete coupling reactions .
Q. How can researchers determine key physicochemical properties (e.g., LogD, pKa) for this compound?
Answer:
- LogD (pH 7.4): Use shake-flask method with octanol/water partitioning, or predict via software like MarvinSuite or ACD/Labs based on structural fragments (e.g., imidazo[1,2-a]pyridine contributes ~1.5–2.0 to LogD) .
- pKa: Employ potentiometric titration (e.g., GLpKa instrument) or computational tools (e.g., ChemAxon). The acetamide NH is typically acidic (pKa ~9–10), while the imidazo[1,2-a]pyridine N is basic (pKa ~4–5) .
Advanced Research Questions
Q. How can density functional theory (DFT) studies enhance understanding of this compound’s reactivity and electronic properties?
Answer:
- Reactivity prediction: DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying nucleophilic/electrophilic sites. For example, the imidazo[1,2-a]pyridine C-2 position is electron-deficient, favoring electrophilic substitution .
- Solvent effects: Simulate solvation energies in polar aprotic solvents (e.g., DMSO) to optimize reaction conditions .
- Frontier molecular orbitals (FMOs): Calculate HOMO-LUMO gaps to predict charge-transfer interactions in biological systems .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
Answer:
- Dose-response validation: Replicate assays (e.g., IC₅₀ in enzyme inhibition) using standardized protocols (e.g., ATP-based kinase assays) to rule out false positives .
- Metabolic stability: Compare hepatic microsomal stability (e.g., human vs. rodent) to explain species-specific discrepancies .
- Off-target profiling: Use proteome-wide screens (e.g., KinomeScan) to identify unintended interactions affecting activity .
Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?
Answer:
- Experimental design:
- Animal models: Use Sprague-Dawley rats (n=6/group) for bioavailability studies, administering 10 mg/kg orally and intravenously .
- Sampling: Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose. Analyze via LC-MS/MS for compound and metabolites .
- Toxicity endpoints: Monitor liver enzymes (ALT/AST), renal function (creatinine), and histopathology after 28-day repeated dosing .
- Data interpretation: Apply non-compartmental analysis (WinNonlin) for AUC, Cₘₐₓ, and t₁/₂ calculations .
Q. What structural modifications could improve target selectivity while retaining potency?
Answer:
- Substituent effects:
- Imidazo[1,2-a]pyridine C-8 methyl group: Replace with bulkier groups (e.g., ethyl) to enhance steric hindrance and reduce off-target binding .
- Acetamide linker: Introduce polar groups (e.g., hydroxyl) to improve solubility and reduce plasma protein binding .
- SAR studies: Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy on phenyl rings) and correlate with activity data .
Methodological Tables
Table 1. Key Physicochemical Properties of this compound
Table 2. Optimization of Synthetic Yield for Key Intermediate
| Condition | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Default | Ethanol | 80 | None | 45 |
| Optimized | DMF | 100 | Pd(OAc)₂ | 82 |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
